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Compound of Interest

Compound Name:
5-[(Chloroacetyl)amino]-2-

hydroxybenzoic acid

CAS No.: 80074-26-6

Cat. No.: B1604561

Get Quote

Introduction & Strategic Utility
5-[(Chloroacetyl)amino]-2-hydroxybenzoic acid is a functionalized derivative of Mesalazine

(5-ASA).[1] Unlike the natural metabolite N-acetyl-5-ASA, the inclusion of a chlorine atom at the

-position of the acetamide group introduces significant synthetic utility:

Covalent Probe Development: The alkyl chloride acts as a mild electrophile, capable of

reacting with nucleophilic cysteine thiols in proteins via

displacement, making it a valuable tool for "fragment-based drug discovery" (FBDD).[1]

Precursor for Conjugates: It serves as a linchpin intermediate.[1] The chloride can be

displaced by amines, azides, or thiols to generate complex 5-ASA prodrugs or fluorescent

reporters.[1]

Impurity Profiling: It is used as a reference standard in the quality control of halo-acetylated

salicylate drugs.[1]
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Chemical Profile
Property Specification

IUPAC Name 5-[(2-chloroacetyl)amino]-2-hydroxybenzoic acid

CAS Registry 15599-52-7 (Generic Ref)

Molecular Formula

Molecular Weight 229.62 g/mol

Solubility
Soluble in DMSO, DMF, dilute NaOH; Poorly

soluble in water, DCM.[1]

Synthetic Route Design[1]
The synthesis challenges lie in the zwitterionic nature of the starting material (5-ASA) and the

competency of nucleophiles. 5-ASA contains three functional groups: a carboxylic acid, a

phenol, and an amine.

Challenge: Selective

-acylation over

-acylation (phenol ester formation).

Solution: Utilization of Schotten-Baumann conditions. By maintaining a controlled alkaline

pH, the amine (which remains nucleophilic) reacts faster than the phenoxide with the acid

chloride. Furthermore, any transient phenolic ester formed is labile and rapidly hydrolyzes

back to the phenol under aqueous basic conditions, while the amide bond remains stable.

Reaction Scheme

5-Aminosalicylic Acid
(5-ASA)

Transient
Species

aq. NaOH
(pH > 10)

Chloroacetyl Chloride
(1.1 - 1.2 eq)

5-[(Chloroacetyl)amino]-
2-hydroxybenzoic acid

1. pH Control
2. HCl Precipitation
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Figure 1: Reaction pathway leveraging aqueous alkaline solubility to drive N-selectivity.

Detailed Experimental Protocol
Method A: Aqueous Schotten-Baumann (Recommended)
Best for scale-up, safety, and "green" chemistry compliance.

Reagents & Equipment
Precursor: 5-Aminosalicylic acid (5-ASA), >98% purity.[1]

Acylating Agent: Chloroacetyl chloride (Caution: Lachrymator, toxic).[1]

Base: Sodium Hydroxide (NaOH), 2M aqueous solution.[1][2]

Acid: Hydrochloric Acid (HCl), 6M solution.[1]

Solvent: Deionized Water.[1]

Apparatus: 3-neck round-bottom flask, mechanical stirrer, pH meter/probe, dropping funnel,

ice bath.[1]

Step-by-Step Procedure
1. Solubilization (The "Phenolate" Phase)

Charge a 3-neck flask with 5.00 g (32.6 mmol) of 5-ASA.

Add 40 mL of water. The solid will not dissolve yet.[1]

Slowly add 35 mL of 2M NaOH (70 mmol, ~2.15 eq).

Mechanistic Note: The first equivalent neutralizes the carboxylic acid; the second

deprotonates the phenol. The solution should turn clear and slightly dark (oxidation

sensitive).[1]
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Process Control: Ensure complete dissolution.[1][3] If turbid, add minimal NaOH dropwise

until clear.[1]

2. Controlled Acylation

Cool the reaction mixture to 0–5 °C using an ice/salt bath.

Charge the dropping funnel with 3.1 mL (4.4 g, 39 mmol, 1.2 eq) of Chloroacetyl chloride.

Critical Step: Add the acid chloride dropwise over 30–45 minutes.

Simultaneous Addition: Monitor pH.[1] As the reaction generates HCl, the pH will drop.

Concurrently add 2M NaOH dropwise to maintain pH between 10 and 11.

Why? pH < 9 risks precipitating unreacted 5-ASA; pH > 12 risks hydrolyzing the

chloroacetyl chloride too fast.[1]

3. Reaction Completion

After addition, remove the ice bath and allow the mixture to warm to room temperature (20–

25 °C).

Stir for an additional 2 hours.

TLC Check: (Eluent: Ethyl Acetate/Methanol/Acetic Acid 8:1:0.1). Spot starting material vs.

reaction.[1] Product will have a higher

than 5-ASA.[1]

4. Workup & Isolation

Cool the mixture back to 10 °C.

Slowly acidify with 6M HCl to pH 2.0.

Observation: A thick white to off-white precipitate will form immediately.[1]

Stir the slurry for 30 minutes to ensure complete precipitation and removal of trapped salts.
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Filter the solid using a Buchner funnel.[1]

Wash: Wash the filter cake with 3 x 20 mL cold water (removes NaCl and excess acid)

followed by 1 x 10 mL cold ethanol (removes trace organic impurities).

5. Purification

Dry the crude solid in a vacuum oven at 50 °C for 12 hours.

Recrystallization: Dissolve crude product in minimum hot Ethanol/Water (80:20). Cool slowly

to 4 °C. Filter crystals.

Yield Expectation: 80–90% (approx. 6.0 – 6.7 g).[1][4]

Method B: Anhydrous Organic Route (Alternative)
Use only if the aqueous method fails due to specific analog sensitivity.

Dissolve 5-ASA (1 eq) in anhydrous DMF (5 vol).

Add Triethylamine (TEA) (2.5 eq).

Cool to 0 °C. Add Chloroacetyl chloride (1.1 eq) in DCM dropwise.

Stir 3 hours. Pour into Ice Water/HCl mixture to precipitate product.

Note: This method often requires more extensive washing to remove DMF.[1]

Analytical Characterization
Verify the product identity using the following parameters.
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Technique Expected Signal / Result

Appearance White to off-white microcrystalline powder.[1]

Melting Point 230–235 °C (Decomposition).[1]

HPLC Purity >98% (Area %).

Mass Spec (ESI-)
[M-H]⁻ calculated: 228.01; Found: 228.0 ± 0.5

m/z.[1]

¹H NMR (DMSO-

)

10.3 (s, 1H, -NH), 8.1 (d, 1H, Ar-H3), 7.7 (dd,

1H, Ar-H4), 6.9 (d, 1H, Ar-H6), 4.2 (s, 2H,

). Note: Phenolic/Carboxylic protons are often

broad/exchanged.[1]
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Figure 2: Operational workflow for the synthesis and isolation of the target compound.
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Safety & Handling
Chloroacetyl Chloride: Highly toxic by inhalation and corrosive.[1] Reacts violently with water

to release HCl gas.[1] Must be handled in a fume hood.

5-ASA: Generally low toxicity but can be an irritant.[1] Oxidizes in air (turns brown); store

under inert gas if possible.[1]

Waste Disposal: The filtrate contains chloroacetic acid derivatives and must be disposed of

as halogenated organic waste, not down the drain.

References
Preparation of N-acyl-5-aminosalicylic acids

Source: Naisbitt, D. J., et al. (1996).[1] "Metabolism of 5-aminosalicylic acid in vitro and in

vivo." Gastroenterology.

Context: Describes the general acetyl

Schotten-Baumann Acylation Protocols

Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1]

Context: Standard reference for aqueous alkaline acylation of amino acids and phenols.[1]

Synthesis of Chloroacetamides (General Procedure)

Source: Mishra, D., et al. (2017).[1][5] "A facile amidation of chloroacetyl chloride using

DBU."[1][5] International Journal of ChemTech Research.

Context: Provides comparative conditions for reacting chloroacetyl chloride with aryl
amines.

Balsalazide & 5-ASA Chemistry

Source: Chan, R. P., et al. (1983).[1] "Balsalazide, a new prodrug of 5-aminosalicylic acid."

[1][4] Digestive Diseases and Sciences.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Mesalamine
https://pubchem.ncbi.nlm.nih.gov/compound/Mesalamine
https://pubchem.ncbi.nlm.nih.gov/compound/Mesalamine
https://pubchem.ncbi.nlm.nih.gov/compound/Mesalamine
https://pubchem.ncbi.nlm.nih.gov/compound/Mesalamine
https://pubchem.ncbi.nlm.nih.gov/compound/Mesalamine
https://pubchem.ncbi.nlm.nih.gov/compound/Mesalamine
https://pubchem.ncbi.nlm.nih.gov/compound/Mesalamine
https://sphinxsai.com/2017/ch_vol10_no3/1/(365-372)V10N3CT.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/Mesalamine
https://sphinxsai.com/2017/ch_vol10_no3/1/(365-372)V10N3CT.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/Mesalamine
https://pubchem.ncbi.nlm.nih.gov/compound/Mesalamine
https://pubmed.ncbi.nlm.nih.gov/19743890/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1604561?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Context: Establishes the chemical stability and reactivity profile of the 5-ASA scaffold.

[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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